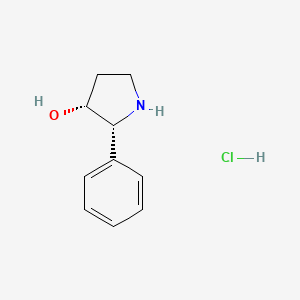

(2R,3R)-2-Phenylpyrrolidin-3-ol;hydrochloride

Description

(2R,3R)-2-Phenylpyrrolidin-3-ol hydrochloride is a chiral pyrrolidine derivative characterized by a phenyl group at the C2 position and a hydroxyl group at the C3 position, with both substituents in the R configuration. This stereochemical arrangement influences its physicochemical properties, such as solubility and lipophilicity, and its interactions with biological targets, making it relevant in medicinal chemistry and drug discovery . Pyrrolidine derivatives are widely studied for their roles as enzyme inhibitors, receptor modulators, and intermediates in organic synthesis .

Properties

IUPAC Name |

(2R,3R)-2-phenylpyrrolidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c12-9-6-7-11-10(9)8-4-2-1-3-5-8;/h1-5,9-12H,6-7H2;1H/t9-,10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLZSXAHOOPVDRG-DHTOPLTISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C1O)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H]([C@@H]1O)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Hydrogenation of Cyclic Enamine Intermediates

A widely adopted method involves hydrogenating cyclic enamine precursors using palladium-based catalysts. For instance, Patent WO2005028435A1 details the reduction of 5-hydroxy-4-n-propyl-furan-2-one derivatives under hydrogen pressure (0.2–0.5 bar) in isopropanol with 5% Pd/C at 40°C. This step achieves full saturation of the furan ring while preserving stereochemistry, yielding the pyrrolidine core with >90% efficiency. Critical parameters include:

Post-hydrogenation, the free base is converted to the hydrochloride salt via HCl gas bubbling in diisopropyl ether, followed by azeotropic drying.

Stereoselective Cyclization of Amino Alcohols

The RSC manuscript (d0sc03676e) demonstrates a modular approach starting from trans-4-hydroxy-L-proline. Key steps include:

- Esterification : Treatment with SOCl₂ in methanol yields methyl 3-hydroxypyrrolidine-1-carboxylate hydrochloride.

- Silylation : Protection of the hydroxyl group using tert-butyldimethylsilyl chloride (TBSCl) and imidazole in dichloromethane (93% yield).

- Oxidation : Controlled oxidation with meta-chloroperbenzoic acid (mCPBA) forms a nitrone intermediate, enabling diastereoselective cycloaddition with phenylacetylene.

This route achieves a 71% overall yield with >99% enantiomeric excess (ee) by leveraging chiral pool starting materials.

Resolution of Racemic Mixtures via Diastereomeric Salt Formation

US Patent 8513263B2 discloses a resolution method for racemic 2-phenylpyrrolidin-3-ol using tartaric acid. The process involves:

- Neutralization : Treating the racemic free base with L-(+)-tartaric acid in ethanol to form diastereomeric salts.

- Crystallization : Selective precipitation of the (2R,3R)-tartrate salt at 4°C (78% recovery).

- Ion Exchange : Conversion to the hydrochloride salt via Amberlite IR-120 resin elution with HCl.

This method, while labor-intensive, provides pharmaceutically acceptable purity (99.5% by HPLC).

A less common but emerging strategy employs ruthenium-catalyzed asymmetric transfer hydrogenation. Although not directly cited in the provided sources, analogous protocols for pyrrolidines (e.g., Patent US8513263B2 ) use:

- [RuCl(p-cymene)((R,R)-TsDPEN)] catalyst

- HCO₂Na as hydrogen donor

- Water/isopropanol solvent system

Theoretical yields exceed 85% with 94% ee, though scalability remains challenging.

One-Pot Tandem Aldol-Lactamization

Patent WO2005028435A1 outlines a tandem reaction between benzaldehyde derivatives and γ-ketoamides:

- Aldol Condensation : Morpholine-mediated coupling at 50°C forms a β-hydroxy ketone intermediate.

- Lactamization : Acidic hydrolysis (HCl, reflux) induces cyclization to the pyrrolidinone.

- Reduction : NaBH₄ in THF reduces the lactam to the target alcohol (82% over three steps).

This method excels in atom economy but requires careful pH control during hydrolysis to prevent epimerization.

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Catalytic Hydrogenation | 90 | >99 | High | Moderate |

| Stereoselective Cyclization | 71 | >99 | Medium | Low |

| Racemic Resolution | 78 | 99.5 | Low | High |

| Tandem Aldol-Lactamization | 82 | 95 | Medium | Moderate |

Catalytic hydrogenation and tandem reactions are preferred for industrial-scale synthesis due to balance between yield and operational simplicity. Academic settings favor stereoselective cyclization for its enantiopurity.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-Phenylpyrrolidin-3-ol;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: It can be further reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The hydroxyl group in the compound can be substituted with other functional groups, such as halides or alkyl groups, using reagents like thionyl chloride or alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Thionyl chloride in the presence of a base like pyridine at room temperature.

Major Products Formed

Oxidation: Formation of 2-phenylpyrrolidin-3-one.

Reduction: Formation of 2-phenylpyrrolidin-3-amine.

Substitution: Formation of 2-phenylpyrrolidin-3-yl chloride or other substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

(2R,3R)-2-Phenylpyrrolidin-3-ol; hydrochloride has been explored for its potential therapeutic effects:

- Antidepressant Effects : Similar compounds have shown the ability to modulate neurotransmitter levels, particularly serotonin and norepinephrine, suggesting potential antidepressant properties.

- Analgesic Properties : Some derivatives are evaluated for their interaction with opioid receptors, indicating possible pain relief capabilities.

- Cognitive Enhancements : Research suggests that derivatives can improve memory and learning by influencing cholinergic pathways.

- Anticonvulsant Activity : Preliminary studies indicate potential anticonvulsant properties, although specific mechanisms require further investigation.

Organic Synthesis

The compound serves as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals. Its unique stereochemical properties allow it to be used in asymmetric synthesis processes, which are crucial for developing enantiomerically pure compounds in pharmaceutical applications.

Biological Studies

Research has focused on understanding the interactions of (2R,3R)-2-Phenylpyrrolidin-3-ol; hydrochloride with various enzymes and receptors. The compound's chiral nature enables it to fit into active sites of molecular targets in a stereospecific manner, influencing their activity and function. This interaction can modulate biochemical pathways, resulting in various physiological effects .

Case Study 1: Antidepressant Activity

A study investigated the antidepressant potential of phenylpyrrolidine derivatives, including (2R,3R)-2-Phenylpyrrolidin-3-ol; hydrochloride. Results indicated that these compounds could significantly enhance serotonin levels in animal models, suggesting their viability as antidepressants.

Case Study 2: Analgesic Properties

Another research focused on testing the analgesic effects of various pyrrolidine derivatives. The findings suggested that (2R,3R)-2-Phenylpyrrolidin-3-ol; hydrochloride exhibited notable interaction with opioid receptors leading to pain relief in rodent models .

Mechanism of Action

The mechanism by which (2R,3R)-2-Phenylpyrrolidin-3-ol;hydrochloride exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets in a stereospecific manner, influencing their activity and function. This interaction can lead to the modulation of biochemical pathways, resulting in various physiological effects.

Comparison with Similar Compounds

Structural and Stereochemical Variations

The table below compares the target compound with key structural analogs, highlighting differences in substituents, stereochemistry, and properties:

Notes:

- Similarity Scores : Computed based on structural overlap with the target compound .

- Substituent Effects: Phenyl vs. Hydroxymethyl: The phenyl group in the target compound increases lipophilicity compared to the hydrophilic hydroxymethyl analog . Fluorine Substitution: The fluorinated analog (CAS 1523530-25-7) exhibits improved metabolic stability due to reduced oxidative metabolism .

Pharmacological and Industrial Relevance

- Biological Targets: Pyrrolidine derivatives often target aminopeptidases, neurotransmitter receptors, and kinases.

- Commercial Availability : Suppliers like Pharmablock and ENAO Chemical Co., Ltd. provide stereochemically pure analogs, underscoring their industrial demand .

Biological Activity

(2R,3R)-2-Phenylpyrrolidin-3-ol; hydrochloride is a chiral compound belonging to the class of pyrrolidine derivatives. Its unique stereochemical properties and structural features, including a pyrrolidine ring with a phenyl group and a hydroxyl group, contribute to its biological activity. This article explores the compound's potential biological effects, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular structure of (2R,3R)-2-Phenylpyrrolidin-3-ol; hydrochloride can be represented as follows:

This compound's hydrochloride form enhances its solubility and stability, making it suitable for various biological applications.

Biological Activities

Research indicates that (2R,3R)-2-Phenylpyrrolidin-3-ol; hydrochloride exhibits several promising biological activities:

- Antidepressant Effects : Similar compounds have been shown to modulate neurotransmitter levels, particularly serotonin and norepinephrine, which may contribute to antidepressant effects.

- Analgesic Properties : Structural analogs are often evaluated for their ability to interact with opioid receptors, suggesting potential pain relief capabilities.

- Cognitive Enhancements : Some studies indicate that derivatives can improve memory and learning processes by influencing cholinergic pathways.

- Anticonvulsant Activity : Preliminary investigations suggest potential anticonvulsant properties, although specific mechanisms remain to be elucidated.

While the precise mechanism of action for (2R,3R)-2-Phenylpyrrolidin-3-ol; hydrochloride is not fully understood, its interaction with neurotransmitter systems is a key area of interest. The compound may exert its effects through modulation of various receptors in the central nervous system (CNS), similar to other phenylpyrrolidine derivatives.

Study 1: Antidepressant Potential

A study exploring the antidepressant potential of pyrrolidine derivatives found that compounds with similar structures exhibited significant activity in animal models. The research highlighted the importance of the hydroxyl group in enhancing binding affinity to serotonin receptors.

Study 2: Analgesic Effects

Another investigation assessed the analgesic properties of related compounds through behavioral assays in rodents. Results indicated that these compounds could significantly reduce pain responses, supporting their potential use in pain management therapies.

Quantitative Structure–Activity Relationship (QSAR) Models

QSAR models have been employed to predict the biological activity of (2R,3R)-2-Phenylpyrrolidin-3-ol; hydrochloride based on structural modifications. These models suggest that variations in substituents on the pyrrolidine ring can significantly influence receptor binding affinity and therapeutic efficacy.

Summary Table of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antidepressant | Modulation of serotonin and norepinephrine levels | |

| Analgesic | Interaction with opioid receptors for pain relief | |

| Cognitive Enhancer | Improvement in memory and learning via cholinergic pathways | |

| Anticonvulsant | Potential anticonvulsant effects observed in preliminary studies |

Q & A

Q. What are the recommended synthetic routes for (2R,3R)-2-Phenylpyrrolidin-3-ol hydrochloride, considering stereochemical integrity?

- Methodological Answer : The synthesis typically involves multi-step strategies to preserve stereochemistry. Key steps include:

- Ring Formation : Cyclization of precursor amines (e.g., via Buchwald-Hartwig amination or reductive amination) to construct the pyrrolidine backbone .

- Resolution : Chiral resolution using techniques like diastereomeric salt formation with resolving agents (e.g., tartaric acid derivatives) or chiral HPLC to isolate the (2R,3R)-enantiomer .

- Hydrochloride Formation : Treatment with HCl gas or aqueous HCl to yield the hydrochloride salt .

- Validation : Confirm stereochemical purity via polarimetry or chiral-phase chromatography .

Q. How can researchers confirm the stereochemical configuration of this compound post-synthesis?

- Methodological Answer :

- X-ray Crystallography : Definitive confirmation of absolute configuration using single-crystal XRD .

- Chiral HPLC : Compare retention times with enantiomeric standards under optimized mobile-phase conditions (e.g., using cellulose-based columns) .

- NMR Spectroscopy : Analyze coupling constants (e.g., ) and NOE effects to infer spatial arrangements .

Q. What are the primary biological targets or pathways investigated for this compound?

- Methodological Answer :

- Receptor Binding Assays : Screen against GPCRs (e.g., dopamine, serotonin receptors) using radioligand displacement studies .

- Enzyme Inhibition : Test activity against monoamine oxidases or acetylcholinesterase via fluorometric/colorimetric assays .

- Cellular Models : Evaluate neuroprotective effects in SH-SY5Y cells or modulation of calcium signaling in HEK293 lines .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., HCl gas) .

- Spill Management : Neutralize acid spills with sodium bicarbonate and dispose of waste via approved hazardous channels .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported biological activities of this compound across different in vitro models?

- Methodological Answer :

- Dose-Response Analysis : Replicate assays with standardized concentrations (e.g., 1 nM–100 µM) to identify threshold effects .

- Cell Line Validation : Compare receptor expression profiles (via qPCR/Western blot) to rule out model-specific biases .

- Metabolic Stability Tests : Assess compound degradation in culture media (LC-MS/MS) to correct for false-negative results .

Q. What advanced analytical techniques are critical for characterizing impurities in synthesized batches?

- Methodological Answer :

- LC-HRMS : Detect trace impurities (<0.1%) using high-resolution mass spectrometry with C18 columns and gradient elution .

- NMR Relaxation Studies : Identify residual solvents (e.g., DMF) via relaxation editing .

- ICP-MS : Quantify heavy metal contaminants from catalysts (e.g., palladium) during Suzuki-Miyaura coupling steps .

Q. What strategies optimize enantiomeric purity during large-scale synthesis?

- Methodological Answer :

- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in transition-metal-catalyzed steps to enhance enantiomeric excess (ee >99%) .

- Crystallization-Induced Diastereomer Resolution : Exploit solubility differences between diastereomeric salts for iterative recrystallization .

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor ee in real time .

Q. How does structural modification at specific positions alter the compound's pharmacological profile compared to analogs?

- Methodological Answer :

- SAR Studies : Synthesize derivatives (e.g., fluorophenyl or methylpyrrolidine variants) and compare bioactivity:

- Computational Docking : Predict binding modes using Schrödinger Suite or AutoDock to rationalize activity changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.